1,4-Dihydroxy-5,8-dimethoxy-2-methylanthracene-9,10-dione

Catalog No.
S15860356
CAS No.
108971-90-0
M.F
C17H14O6
M. Wt
314.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dihydroxy-5,8-dimethoxy-2-methylanthracene-9,1...

CAS Number

108971-90-0

Product Name

1,4-Dihydroxy-5,8-dimethoxy-2-methylanthracene-9,10-dione

IUPAC Name

1,4-dihydroxy-5,8-dimethoxy-2-methylanthracene-9,10-dione

Molecular Formula

C17H14O6

Molecular Weight

314.29 g/mol

InChI

InChI=1S/C17H14O6/c1-7-6-8(18)11-14(15(7)19)17(21)13-10(23-3)5-4-9(22-2)12(13)16(11)20/h4-6,18-19H,1-3H3

InChI Key

OGGBGYSRCOJLCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1O)C(=O)C3=C(C=CC(=C3C2=O)OC)OC)O

1,4-Dihydroxy-5,8-dimethoxy-2-methylanthracene-9,10-dione is a polycyclic aromatic compound characterized by a complex structure that includes two methoxy groups and two hydroxyl groups attached to an anthracene backbone. Its molecular formula is C17H14O4C_{17}H_{14}O_{4} with a molecular weight of approximately 282.29 g/mol . This compound is known for its vibrant color and potential applications in various fields, including organic electronics and medicinal chemistry.

The chemical reactivity of 1,4-dihydroxy-5,8-dimethoxy-2-methylanthracene-9,10-dione is influenced by its functional groups. The hydroxyl groups can undergo oxidation reactions, while the methoxy groups can be involved in methylation processes. The compound can also participate in electrophilic aromatic substitution reactions due to the electron-rich nature of the anthracene moiety.

Potential reactions include:

  • Oxidation: Hydroxyl groups can be oxidized to ketones or aldehydes.
  • Methylation: Methoxy groups can be replaced or modified under certain conditions.
  • Electrophilic Substitution: The aromatic rings can react with electrophiles such as halogens or nitro groups.

Research has indicated that 1,4-dihydroxy-5,8-dimethoxy-2-methylanthracene-9,10-dione exhibits various biological activities. It has been studied for its potential anticancer properties, as it may induce apoptosis in certain cancer cell lines. Additionally, compounds with similar structures have shown antimicrobial and antioxidant activities, suggesting that this compound may share these properties .

The synthesis of 1,4-dihydroxy-5,8-dimethoxy-2-methylanthracene-9,10-dione typically involves multi-step organic reactions. Common methods include:

  • Starting from Anthraquinone Derivatives:
    • Anthraquinone can be reduced and subsequently methylated to introduce methoxy groups.
    • Hydroxylation can then be achieved through specific reagents like boron trifluoride etherate.
  • Using Friedel-Crafts Reactions:
    • Methylation and hydroxylation can be performed using Friedel-Crafts acylation techniques.
  • Total Synthesis Approaches:
    • More complex synthetic routes may involve cyclization reactions followed by functional group modifications.

These methods require careful control of reaction conditions to ensure high yields and purity of the final product.

1,4-Dihydroxy-5,8-dimethoxy-2-methylanthracene-9,10-dione has several potential applications:

  • Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) due to its electronic properties.
  • Dyes and Pigments: Its vibrant color makes it suitable for use in dyes.
  • Pharmaceuticals: Investigated for its anticancer and antimicrobial properties.

Studies on the interactions of 1,4-dihydroxy-5,8-dimethoxy-2-methylanthracene-9,10-dione with biological molecules have highlighted its potential as a therapeutic agent. Interaction studies often focus on:

  • Binding affinity with DNA or proteins.
  • Mechanisms of action in cancer cell lines.
  • Synergistic effects when combined with other therapeutic agents.

These studies are crucial for understanding how this compound may function in biological systems and its potential side effects.

Several compounds share structural similarities with 1,4-dihydroxy-5,8-dimethoxy-2-methylanthracene-9,10-dione. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
9,10-AnthracenedioneC15H10O4C_{15}H_{10}O_{4}Lacks methoxy groups; simpler structure
1,4-Dihydroxy-2-methyl-anthraquinoneC15H10O4C_{15}H_{10}O_{4}Similar hydroxyl groups but different substitutions
1,4-Dihydroxy-5-methoxy-2-methylanthracene-9,10-dioneC16H12O5C_{16}H_{12}O_{5}Contains one less methoxy group
1-Hydroxy-3-methyl-9,10-anthracenedioneC15H10O3C_{15}H_{10}O_{3}Fewer hydroxyls; different methylation pattern

Uniqueness

The unique combination of two methoxy groups and two hydroxyl functionalities in 1,4-dihydroxy-5,8-dimethoxy-2-methylanthracene-9,10-dione distinguishes it from other anthracene derivatives. This specific arrangement contributes to its distinctive chemical reactivity and potential biological activities.

XLogP3

3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

314.07903816 g/mol

Monoisotopic Mass

314.07903816 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-15-2024

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